molecular formula C12H13BrCl3N3O2S B15044710 Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate

Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate

Cat. No.: B15044710
M. Wt: 449.6 g/mol
InChI Key: XDGNGDBLWAHFOW-UHFFFAOYSA-N
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Description

Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate is a complex organic compound with the molecular formula C12H13BrCl3N3O2S. This compound is notable for its unique structure, which includes a brominated aniline group, a carbothioyl group, and a trichloroethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate typically involves multiple steps. One common method includes the reaction of 3-bromoaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroformate and 2,2,2-trichloroethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and controlling reaction conditions, are applicable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce amines or thiols .

Scientific Research Applications

Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets. The brominated aniline group can interact with enzymes or receptors, while the carbothioyl group may form covalent bonds with nucleophilic sites in proteins or DNA. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13BrCl3N3O2S

Molecular Weight

449.6 g/mol

IUPAC Name

ethyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate

InChI

InChI=1S/C12H13BrCl3N3O2S/c1-2-21-11(20)19-9(12(14,15)16)18-10(22)17-8-5-3-4-7(13)6-8/h3-6,9H,2H2,1H3,(H,19,20)(H2,17,18,22)

InChI Key

XDGNGDBLWAHFOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br

Origin of Product

United States

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